4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3S and a molecular weight of 185.64 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methylthio group, and a carbonitrile group .Physical And Chemical Properties Analysis
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a solid substance . It has a molecular weight of 185.64 g/mol .Scientific Research Applications
Anticancer Agents Targeting EGFR
- Scientific Field : Oncology, Medicinal Chemistry .
- Application Summary : A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Methods of Application : The compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
- Results : Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .
Anticancer Agents as Apoptosis Inducers
- Scientific Field : Oncology, Medicinal Chemistry .
- Application Summary : A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile was developed and then evaluated for their cytotoxic activity against MCF-7 and K562 cell lines .
- Methods of Application : The compounds were evaluated for their cytotoxic activity against MCF-7 and K562 cell lines .
- Results : Seven compounds exhibited the highest activity against both cell lines .
KDR Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
- Methods of Application : The compound was used in the synthesis of 2,4-disubstituted pyrimidines .
- Results : The synthesized compounds were found to be effective KDR kinase inhibitors .
Synthesis of Marine Alkaloid Variolin B
- Scientific Field : Marine Chemistry .
- Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B .
- Methods of Application : The compound was used in the total synthesis process .
- Results : The synthesized marine alkaloid variolin B was obtained .
Synthesis of 2-Hydroxy-4-pyrimidinecarboxylic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .
- Methods of Application : The compound was used in the synthesis process .
- Results : The synthesized 2-hydroxy-4-pyrimidinecarboxylic acid was obtained .
Building Block in Medicinal Chemistry Synthesis
- Scientific Field : Medicinal Chemistry .
- Application Summary : 4-Chloro-2-methylthiopyrimidine was used as a building block in medicinal chemistry synthesis .
- Methods of Application : The compound was used as a building block in the synthesis process .
- Results : The synthesized medicinal compounds were obtained .
Synthesis of Marine Alkaloid Variolin B
- Scientific Field : Marine Chemistry .
- Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B .
- Methods of Application : The compound was used in the total synthesis process .
- Results : The synthesized marine alkaloid variolin B was obtained .
Synthesis of 2-Hydroxy-4-pyrimidinecarboxylic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Chloro-2-methylthiopyrimidine was used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid .
- Methods of Application : The compound was used in the synthesis process .
- Results : The synthesized 2-hydroxy-4-pyrimidinecarboxylic acid was obtained .
Building Block in Medicinal Chemistry Synthesis
- Scientific Field : Medicinal Chemistry .
- Application Summary : 4-Chloro-2-methylthiopyrimidine was used as a building block in medicinal chemistry synthesis .
- Methods of Application : The compound was used as a building block in the synthesis process .
- Results : The synthesized medicinal compounds were obtained .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(2-8)5(7)10-6/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIRTCCCRNZFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518921 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile | |
CAS RN |
33089-15-5 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(methylsulphanyl)pyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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